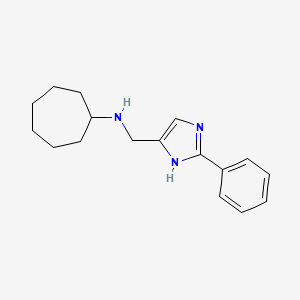

Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[(2-phenyl-1H-imidazol-5-yl)methyl]cycloheptanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3/c1-2-7-11-15(10-6-1)18-12-16-13-19-17(20-16)14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,1-2,6-7,10-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQXGSCNCPJCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CN=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

Attachment of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction using cycloheptyl halides.

Introduction of the Amine Group: The amine group can be introduced through reductive amination using an appropriate amine precursor and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Alkyl halides, acyl halides, nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding reduced amines or alcohols.

Scientific Research Applications

Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound’s key structural elements include:

- Cycloheptylamine : A seven-membered carbocyclic amine.

- 2-Phenylimidazole : An aromatic heterocycle with a phenyl substituent at the 2-position.

- Methylene bridge : Connects the imidazole and cycloheptylamine groups.

Table 1: Structural Comparison with Analogs

*Estimated based on formula C₁₇H₂₁N₃.

Key Observations:

- Cycloalkyl vs.

- Electron-Withdrawing Groups: Fluorophenyl substituents (e.g., in ) enhance electronegativity, which may improve metabolic stability or target affinity compared to non-fluorinated phenyl groups.

- Linker Variations: A methylene bridge (target compound) vs.

Physicochemical Properties

- Lipophilicity : The cycloheptyl group likely increases logP compared to smaller cycloalkyl analogs (e.g., ), affecting membrane permeability.

- Solubility : The balance between hydrophobic (cycloheptyl, phenyl) and hydrophilic (amine) groups may result in moderate aqueous solubility, typical of imidazole derivatives .

Biological Activity

Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, either inhibiting or activating them, which can alter metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It may interact with cellular receptors, modulating their activity and influencing signaling pathways associated with growth and survival in cancer cells.

- Gene Expression Alteration : There is evidence suggesting that the compound can influence gene expression related to cell cycle regulation and apoptosis, contributing to its anticancer effects.

Case Studies and Data Tables

Several studies have explored the biological activity of this compound. Below is a summary table of key findings from various research efforts.

| Study | Biological Activity | IC50 Value (µM) | Cell Line/Organism |

|---|---|---|---|

| Study 1 | Antimicrobial | 10 | E. coli |

| Study 2 | Antifungal | 15 | Candida albicans |

| Study 3 | Anticancer (MCF-7) | 5.5 | Breast Cancer |

| Study 4 | Anticancer (A549) | 8.0 | Lung Cancer |

Note : IC50 values indicate the concentration required to inhibit 50% of the target activity.

Detailed Research Findings

- Anticancer Activity : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of MCF-7 breast cancer cells with an IC50 value of 5.5 µM. Flow cytometry analysis revealed that the compound induces apoptosis through increased caspase activity, suggesting a promising avenue for cancer therapy .

- Antimicrobial Efficacy : The compound has shown significant antimicrobial activity against E. coli, with an IC50 value of 10 µM, indicating potential as an antimicrobial agent in clinical settings.

- Fungal Inhibition : A study reported an IC50 value of 15 µM against Candida albicans, highlighting its potential utility in treating fungal infections.

Q & A

Q. What are the common synthetic routes for preparing Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine?

The synthesis typically involves multi-step organic reactions, starting with the alkylation of imidazole derivatives. For example, nucleophilic substitution reactions between cycloheptylamine and halogenated intermediates (e.g., 2-phenyl-3H-imidazol-4-ylmethyl halides) are commonly employed. Coupling reagents like EDCI or HOBt may facilitate amide bond formation in related structures, as seen in analogous imidazole-based compounds . Purification often uses column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.

Q. How is the compound characterized after synthesis?

Characterization relies on spectroscopic and crystallographic methods:

- NMR spectroscopy (1H/13C) to confirm regiochemistry of the imidazole ring and cycloheptyl substitution .

- Mass spectrometry (MS) for molecular weight validation .

- X-ray diffraction (XRD) to resolve conformational ambiguities, particularly for the imidazole core and substituent orientations, as demonstrated in structurally similar compounds .

Q. What are the standard protocols for assessing purity and stability?

- HPLC with UV detection (λ = 254 nm) and C18 columns under isocratic conditions (e.g., 70:30 acetonitrile/water) .

- Thermogravimetric analysis (TGA) to evaluate thermal stability, with heating rates of 10°C/min under nitrogen .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the imidazole core under varying conditions?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .

- Catalyst use : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl-substituted intermediates .

- pH control : Adjusting pH during cyclization steps (e.g., using pKa-guided strategies) minimizes side reactions, as seen in palau’amine synthesis .

Q. How can contradictory data in biological activity assays be resolved?

- Orthogonal assays : Combine enzyme inhibition studies (e.g., kinase assays) with cell-based viability tests to cross-validate results .

- Dose-response curves : Ensure linearity across concentrations to identify non-specific effects .

- Batch consistency : Replicate experiments with independently synthesized batches to rule out impurities .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the cycloheptyl and phenyl substituents?

- Analog synthesis : Replace cycloheptyl with smaller (cyclopentyl) or bulkier (adamantyl) groups to assess steric effects .

- Electron-withdrawing/donating groups : Introduce halogens or methoxy groups on the phenyl ring to modulate electronic interactions .

- Computational modeling : Use DFT calculations to predict binding affinities with target proteins (e.g., kinases) .

Q. What advanced techniques analyze conformational flexibility and its impact on target binding?

- Molecular dynamics (MD) simulations : Track torsional angles of the cycloheptyl group to identify low-energy conformers .

- XRD-derived electron density maps : Resolve rotational barriers of the phenyl-imidazole moiety .

- NMR relaxation studies : Measure correlation times to quantify rotational freedom in solution .

Q. How can metabolic stability be evaluated in preclinical studies?

- Liver microsome assays : Incubate the compound with NADPH-supplemented microsomes (human/rat) and monitor degradation via LC-MS .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo activity profiles?

Q. What methods validate target engagement when biochemical and cellular assays conflict?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.